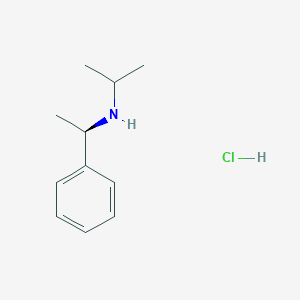

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride, also known as R-isopropylphenethylamine hydrochloride, is a chiral amine compound that has been used in many scientific research applications. It is a derivative of the neurotransmitter phenethylamine, which is found in the human body. This compound is used as a research tool to study the effects of neurotransmitter release and receptor activation in a variety of biochemical and physiological processes.

Scientific Research Applications

Monoamine Oxidase Inhibitors in Hypertension

Research on monoamine oxidase inhibitors, including compounds structurally related to phenylethylamines, has shown antihypertensive effects in humans. These inhibitors can lead to postural hypotension, potentiated by chlorothiazide, indicating their potential importance in hypertension therapy despite the risks of prolonged hypotension following overdose (Maxwell, Bernstein, Roth, & Kleeman, 1960).

Hydrophilic Interaction Chromatography

Phenylethylamines' analysis and separation are crucial in various research domains, including drug, metabolite, and natural compound studies. Hydrophilic interaction chromatography (HILIC) is a valuable method for the separation of polar, weakly acidic, or basic samples, including phenylethylamines. This technique is complementary to reversed-phase liquid chromatography, enhancing the analysis of such compounds (Jandera, 2011).

Effects of Repeated Administration of Phenylethylamines

The review of repeated administration effects of phenylethylamines highlights the importance of understanding CNS toxicity, tolerance development, and the absence of physical dependence. This research is critical for assessing the safety and therapeutic potential of related compounds (Woolverton, 1986).

Biodegradation of Aromatic Compounds by Escherichia coli

The capabilities of Escherichia coli in using aromatic compounds, including phenylethylamines, as sole carbon and energy sources, are reviewed. This research enhances the understanding of the microbial degradation of such compounds, contributing to biotechnological and environmental applications (Díaz, Ferrández, Prieto, & García, 2001).

Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, involving reactions with components structurally related to phenylethylamines, showcases the development of novel heterocycles with potential biological activities. This research emphasizes the importance of facile and environmentally friendly synthetic methods for producing compounds with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name |

N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDLWQPQZOASL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)